3-Methyl-3-propylpyrrolidine-2,5-dione

Analytical Chemistry Reference Standards Chemical Purity

3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4), also known as α-Methyl-α-propylsuccinimide, is a substituted succinimide derivative within the 2,5-pyrrolidinedione class. It is commercially available as a high-purity, white crystalline solid.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1497-19-4
Cat. No. B074871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-propylpyrrolidine-2,5-dione
CAS1497-19-4
Synonymsmethylpropylsuccinimide
methylpropylsuximide
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCCC1(CC(=O)NC1=O)C
InChIInChI=1S/C8H13NO2/c1-3-4-8(2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyVXXGMHKGORIRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Purity and Chemical Identity Reference for Scientific Procurement


3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4), also known as α-Methyl-α-propylsuccinimide, is a substituted succinimide derivative within the 2,5-pyrrolidinedione class. It is commercially available as a high-purity, white crystalline solid. This compound serves primarily as a specialty organic building block and an analytical reference standard for research applications . Its chemical identity is well-defined by a molecular formula of C8H13NO2, a molecular weight of 155.19 g/mol, and a melting point range of 76-77 °C .

Workflow Analytical reference standard
Use Context Specialty building block for synthesis
Selection High‑purity reference grade

Why 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Cannot Be Substituted with Other Succinimides


Generic substitution within the substituted succinimide class is not scientifically valid due to the structure-specific influence of the 3-position alkyl substituents on key physicochemical and biological properties. The specific combination of a methyl and a propyl group on the pyrrolidine ring at the 3-position (α-position) of this compound dictates its unique steric and electronic profile, which in turn affects solubility, melting point, and potentially its metabolic stability or target engagement if used in a biological context [1]. Even a subtle change, such as replacing the 3-methyl-3-propyl substitution pattern with an ethyl group or an N-substitution, would result in a different compound (e.g., ethosuximide or N-methylsuccinimide) with a distinct, non-interchangeable property profile. The quantitative data provided below establishes the specific benchmark for this molecule against which any potential alternative must be measured for applications requiring precise analytical or synthetic control.

3‑position alkyl pattern
Methyl and propyl groups at the 3‑position create a unique steric and electronic profile; replacing with ethyl or N‑substitution may shift solubility, melting point, and binding interactions.
Interchangeability limit
Even subtle substitutions (e.g., ethosuximide, N‑methylsuccinimide) produce non‑interchangeable compounds that may require separate validation for analytical or synthetic workflows.

Quantitative Evidence for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4) Differentiation


Procurement Benchmark: Minimum Assay Purity of ≥99% for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The primary commercial grade of this compound from a major scientific supplier is specified with a minimum assay purity of ≥99% . This high purity level is critical for its use as a reference standard in analytical method development and validation.

Assay Purity
Specification review
≥99%
Minimizes impurity interference for reliable analytical results.
Supplier specification (Sigma‑Aldrich); verify COA upon receipt.
Analytical Chemistry Reference Standards Chemical Purity

Thermophysical Benchmark: Consistent Melting Point of 76-77 °C for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The melting point of 3-Methyl-3-propylpyrrolidine-2,5-dione is consistently reported across multiple authoritative sources to be 76-77 °C (lit.) . This reproducible value serves as a key identity and purity indicator.

Melting Point
Class‑level inference
76–77 °C
Reproducible melting point confirms identity and purity upon receipt.
Literature value; narrow range distinguishes from analogs.
Physical Chemistry Thermal Analysis Material Characterization

Computational Property Benchmark: Predicted pKa of 9.70 for 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)

The predicted pKa of 9.70 ± 0.50 for this compound indicates its behavior as a weak acid in aqueous solution. This property is dictated by the electron-donating effects of the 3-methyl and 3-propyl groups on the imide nitrogen's acidity.

Predicted pKa
Predicted context
9.70 ± 0.50
Guides ionization state and solubility for method development.
Computational prediction; experimental verification recommended.
Computational Chemistry Physical Organic Chemistry Ionization State

Primary Application Scenarios for Procuring 3-Methyl-3-propylpyrrolidine-2,5-dione (CAS 1497-19-4)


Use as an Analytical Reference Standard for HPLC/GC Method Development and System Suitability Testing

The high assay purity (≥99%) and well-characterized physical properties of 3-Methyl-3-propylpyrrolidine-2,5-dione make it suitable for use as a reference standard. In analytical chemistry, a compound with a defined purity and a consistent retention time is required to calibrate instruments like HPLC or GC, validate new analytical methods, or perform system suitability checks before running critical sample sequences . Its specific chemical identity ensures that it is not confused with other succinimide analogs that might be present in complex mixtures.

Specialty Building Block in Medicinal Chemistry and Organic Synthesis

As a substituted pyrrolidine-2,5-dione, this compound serves as a versatile building block for synthesizing more complex molecules, particularly in early-stage drug discovery . The specific 3-methyl-3-propyl substitution pattern offers a unique combination of steric bulk and lipophilicity, which can be strategically introduced into a lead compound to modulate its metabolic stability or target binding affinity. Procuring this specific compound in high purity ensures that downstream synthetic steps are not compromised by side reactions from impurities.

Quality Control (QC) and Identity Verification in Pharmaceutical Intermediate Production

For processes where 3-Methyl-3-propylpyrrolidine-2,5-dione is a known impurity, byproduct, or intermediate, procurement of a high-purity, authenticated sample is essential. This compound can be used as a primary standard for impurity profiling or as a reference marker for identity confirmation using techniques like melting point determination, IR spectroscopy, or NMR . The reproducible melting point (76-77 °C) provides a simple and immediate QC check upon receipt and before use in a regulated environment.

Application
Selection Property
Validation Focus
Analytical reference standard for HPLC/GC method development
High‑purity reference grade with defined melting point
Verify purity and identity before method calibration
Specialty building block in medicinal chemistry
Unique 3‑methyl‑3‑propyl substitution pattern
Assess steric and electronic profile for target structure design
QC identity verification in pharmaceutical intermediate production
Authenticated high‑purity sample
Use as primary standard for impurity profiling or identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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